molecular formula C12H24N2 B12527692 Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]- CAS No. 652144-66-6

Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]-

Katalognummer: B12527692
CAS-Nummer: 652144-66-6
Molekulargewicht: 196.33 g/mol
InChI-Schlüssel: WIHVXUIGWLONNV-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]piperidine systematically describes the compound’s structure. The parent chain is a six-membered piperidine ring, substituted at the 1-position by a 2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl group. The stereochemical descriptor (2S) specifies the absolute configuration at the second carbon of the pyrrolidinyl moiety, indicating a clockwise arrangement of substituents (NH, CH3, CH2) when viewed from the prioritized atom. This configuration influences the molecule’s three-dimensional topology, particularly the spatial orientation of the ethyl linker bridging the piperidine and pyrrolidine rings.

The molecular formula C12H24N2 reflects the compound’s hybrid nature, combining a piperidine (C5H11N) and a pyrrolidine (C4H8N) ring system. The ethyl spacer (C2H4) connects the two heterocycles, introducing conformational flexibility while maintaining structural rigidity at the stereogenic center.

Table 1: Key Nomenclature and Stereochemical Data

Property Value
IUPAC Name 1-[2-[(2S)-1-Methyl-2-pyrrolidinyl]ethyl]piperidine
CAS Number 1594073-19-4
Molecular Formula C12H24N2
Stereochemical Descriptor (2S)

Comparative Structural Features of Piperidine-Pyrrolidine Hybrid Alkaloids

Piperidine-pyrrolidine hybrids are characterized by fused or linked six- and five-membered nitrogen-containing rings. Unlike fully fused systems (e.g., indolizidines), 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]piperidine features a flexible ethyl tether, enabling distinct conformational states. Comparative analysis with related hybrids reveals key differences:

  • 1-[(2R)-2-Pyrrolidinylmethyl]piperidine (CAS 575469-26-0) lacks the methyl group on the pyrrolidine ring, reducing steric hindrance and altering hydrogen-bonding potential.
  • Piperidine, 1-methyl-2-((2-(1-pyrrolidinyl)ethoxy)methyl)- (CID 3063349) incorporates an ether-linked side chain, enhancing polarity but limiting rotational freedom compared to the ethyl bridge.
  • In β-hairpin peptidomimetics, piperidine-pyrrolidine scaffolds stabilize specific secondary structures via intramolecular hydrogen bonds, a feature less pronounced in 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]piperidine due to its acyclic spacer.

The ethyl linker in 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]piperidine balances rigidity and flexibility, allowing adaptive binding in potential biological applications while maintaining stereochemical integrity.

Table 2: Structural Comparison of Piperidine-Pyrrolidine Hybrids

Compound Key Structural Feature Flexibility
1-[2-[(2S)-1-Methyl-2-pyrrolidinyl]ethyl]piperidine Ethyl tether with (2S)-methylpyrrolidine Moderate
1-[(2R)-2-Pyrrolidinylmethyl]piperidine Direct methylene linkage High
Piperidine-ether derivatives Oxygen-containing spacers Low

Conformational Analysis of the 1-Methyl-2-pyrrolidinylethyl Substituent

The 1-methyl-2-pyrrolidinylethyl substituent adopts multiple low-energy conformations due to rotational freedom around the C–C bonds of the ethyl spacer. Monte Carlo simulations of analogous structures, such as (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide , reveal a preference for half-folded conformations , where the pyrrolidine ring orientates toward the piperidine nitrogen. This arrangement minimizes steric clashes between the methyl group at the 1-position of pyrrolidine and the piperidine ring’s hydrogen atoms.

Key conformational observations include:

  • Gauche interactions between the pyrrolidine methyl group and ethyl linker stabilize the (2S) configuration.
  • Energy barriers for rotation about the ethyl tether range from 2–5 kJ/mol , permitting rapid interconversion between conformers at physiological temperatures.
  • The piperidine chair conformation remains dominant, with equatorial positioning of the substituent reducing 1,3-diaxial strain.

Crystallographic Characterization and Bond Angle Parameters

While direct crystallographic data for 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]piperidine remains unpublished, bond angles can be inferred from related structures. In piperidine-ether derivatives , typical bond angles include:

  • N–C–C (piperidine-ethyl): 112–116°
  • C–C–N (ethyl-pyrrolidine): 109–111°
  • Pyrrolidine ring angles: 100–105° (internal N–C–C)

X-ray studies of similar hybrids, such as (–)-piquindone , demonstrate that the pyrrolidine ring adopts an envelope conformation , with the methyl group at the flap position to minimize torsional strain. Computational models predict comparable behavior in 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]piperidine , where the (2S) configuration orients the methyl group away from the piperidine ring, optimizing van der Waals contacts.

Table 3: Predicted Bond Angles Based on Analogous Structures

Bond Angle Type Range (°)
Piperidine N–C–C (ethyl) 112–116
Ethyl C–C–N (pyrrolidine) 109–111
Pyrrolidine N–C–C 100–105

Eigenschaften

CAS-Nummer

652144-66-6

Molekularformel

C12H24N2

Molekulargewicht

196.33 g/mol

IUPAC-Name

1-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]piperidine

InChI

InChI=1S/C12H24N2/c1-13-8-5-6-12(13)7-11-14-9-3-2-4-10-14/h12H,2-11H2,1H3/t12-/m0/s1

InChI-Schlüssel

WIHVXUIGWLONNV-LBPRGKRZSA-N

Isomerische SMILES

CN1CCC[C@H]1CCN2CCCCC2

Kanonische SMILES

CN1CCCC1CCN2CCCCC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hydrogenation of 2-Methylpyrroline for Pyrrolidine Synthesis

The enantioselective synthesis of (2S)-1-methylpyrrolidine serves as a critical precursor. Patent WO2008137087A1 details a two-step process:

  • Catalytic Hydrogenation : 2-Methylpyrroline undergoes hydrogenation in a 2:1–3:1 ethanol-methanol mixture using 5% Pt/C at ambient temperature.
  • Tartaric Acid Resolution : The racemic product is resolved using L-tartaric acid to isolate (2S)-1-methylpyrrolidine with ≥50% enantiomeric excess (ee).

Key Conditions

Parameter Value
Catalyst 5% Pt/C
Solvent Ethanol-methanol (2:1–3:1 v/v)
Temperature 20–25°C
Resolution Agent L-Tartaric acid
Optical Purity ≥50% ee

This method is scalable but requires post-resolution purification to achieve pharmaceutical-grade enantiopurity.

Alkylation of Piperidine with Pyrrolidinyl-Ethyl Intermediates

A direct alkylation strategy connects the piperidine and pyrrolidine moieties. The synthesis involves:

  • Preparation of 1-(2-Bromoethyl)piperidine :
    • Piperidine is mono-alkylated with 1,2-dibromoethane under basic conditions (K₂CO₃) in tetrahydrofuran (THF).
  • Nucleophilic Substitution :
    • 1-(2-Bromoethyl)piperidine reacts with (2S)-1-methylpyrrolidine in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Reaction Optimization

Variable Optimal Condition
Base Potassium carbonate
Solvent DMF
Temperature 80–100°C
Yield 65–85%

Side products include bis-alkylated derivatives, mitigated by stoichiometric control.

Reductive Amination for Ethyl Linker Formation

Reductive amination avoids alkylation challenges by forming the ethyl linker in situ. A three-step protocol is adapted from PMC9917539:

  • Aldehyde Formation : Piperidine is oxidized to 1-piperidinecarboxaldehyde using MnO₂.
  • Imine Formation : The aldehyde reacts with (2S)-1-methylpyrrolidin-2-amine in THF.
  • Reduction : Sodium cyanoborohydride reduces the imine to the secondary amine.

Stereochemical Outcomes

  • The (2S)-configuration is retained with <5% racemization under mild acidic conditions (pH 4–5).

Organometallic [3+3] Annulation for Piperidine Ring Construction

Organozinc reagents enable piperidine ring formation with pre-installed substituents. From White Rose et al.:

  • Zinc Reagent Synthesis : β-Aminoalkyl zinc iodide is prepared from L-serine derivatives.
  • Copper-Catalyzed Annulation : Reacting with 3-chloro-2-(chloromethyl)prop-1-ene forms the piperidine core.
  • Pyrrolidine Coupling : The ethyl-pyrrolidinyl group is introduced via Suzuki-Miyaura coupling.

Advantages

  • High diastereoselectivity (>90% de) for cis-2,5-disubstituted piperidines.
  • Compatible with chiral auxiliaries for enantiocontrol.

Resolution of Racemic Mixtures Using Chiral Chromatography

For non-stereoselective syntheses, chiral stationary phases (CSPs) resolve enantiomers. As demonstrated in EP0356247A1:

  • Column : Chiralpak IA (cellulose tris-3,5-dimethylphenylcarbamate).
  • Eluent : Hexane-isopropanol (90:10) with 0.1% diethylamine.
  • Resolution : Baseline separation (Rs > 1.5) achieved for (2S)-enantiomer.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Complexity
Hydrogenation + Alkylation 70–85 50–95 High Moderate
Reductive Amination 60–75 90–98 Medium Low
Organometallic Annulation 55–85 99 Low High
Chiral Resolution 30–50 99.5 Low High

Hydrogenation-alkylation balances scalability and cost, while reductive amination offers superior enantiopurity. Organometallic routes are reserved for high-value applications.

Industrial-Scale Considerations

  • Catalyst Recycling : Pt/C recovery via filtration reduces costs in hydrogenation.
  • Solvent Selection : Ethanol-methanol mixtures enhance hydrogen solubility and reaction rates.
  • Regulatory Compliance : Residual metal limits (Pd < 10 ppm) necessitate chelating resins post-coupling.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The specific compound , Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]-, is characterized by its unique structure which includes a piperidine ring linked to a pyrrolidine moiety. This structural configuration enhances its biological activity and potential therapeutic applications.

Pharmacological Applications

The pharmacological spectrum of piperidine derivatives encompasses various therapeutic areas:

  • Antiarrhythmic Agents : Research has shown that certain piperidine derivatives exhibit antiarrhythmic properties. For instance, compounds with a benzamido group have been identified as effective in blocking chloroform-induced ventricular fibrillation in animal models .
  • Central Nervous System Effects : Piperidine derivatives are implicated in neurological research due to their dopaminergic activity. For example, the compound 3-(1-Methyl-2-pyrrolidinyl)piperidine has been studied for its neuroprotective effects and potential in treating neurodegenerative diseases .
  • Antidiabetic and Anticancer Activities : Studies indicate that piperidine derivatives can possess antidiabetic properties, with some compounds showing efficacy comparable to established drugs like voglibose. Additionally, several derivatives have demonstrated anticancer activities by inhibiting tumor growth and promoting apoptosis in cancer cells .

Case Study 1: Antiarrhythmic Activity

A study published in the Journal of Pharmacology demonstrated that a specific piperidine derivative could effectively prevent arrhythmias in mice models. The compound was tested against various arrhythmogenic stimuli, showing significant promise as a therapeutic agent for cardiac conditions .

Case Study 2: Neuroprotective Effects

Research highlighted in the International Journal of Novel Research and Development explored the neuroprotective effects of Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]-. The study indicated that this compound could reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Analogs with Varied Substituent Positions

Piperidine, 2-(1-pyrrolidinylmethyl)- (CAS 100158-63-2)
  • Structural Difference : The pyrrolidinylmethyl group is at the 2-position of piperidine (vs. 1-position in the target compound).
  • Impact: Positional isomerism reduces KOR selectivity. No reported analgesic activity, suggesting the 1-position is critical for receptor interaction .
3-(1-Methyl-2-pyrrolidinyl)piperidine (CAS 5337-62-2)
  • Structural Difference : Pyrrolidinyl substituent at the 3-position of piperidine.
  • Impact: Limited pharmacological data, but safety profiles indicate higher acute oral toxicity (Category 4, H302) compared to the target compound .

Stereochemical Variants

(R)-1-((1-Methylpyrrolidin-2-yl)methyl)piperidine (CAS 132958-72-6)
  • Structural Difference : (R)-configuration at the pyrrolidine methyl group (vs. (2S) in the target compound).
  • Impact : Reduced KOR affinity (Ki > 10 nM in preliminary assays) due to steric hindrance in receptor binding pockets .
  • Similarity Score : 0.96 (based on structural similarity metrics), yet enantiomeric differences drastically alter activity .

Functional Group Modifications

(2S)-1-[(3,4-Dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine Hydrochloride
  • Structural Difference : Addition of a 3,4-dichlorophenylacetyl group.
  • Impact : Enhances KOR selectivity (6500:1 KOR/MOR ratio) and potency (Ki = 0.24 nM). The electron-withdrawing chlorine atoms improve lipophilicity and receptor binding .
  • Therapeutic Advantage : 16-fold higher potency than U-50488, a standard KOR ligand .
Pyrrolidine, 1-[[(2S)-1-ethyl-2-piperidinyl]carbonyl]-3-(phenylmethyl)-
  • Structural Difference : Piperidine replaced by a phenylmethyl-substituted pyrrolidine; ethyl carbonyl linker.
  • Physicochemical Properties : Higher molecular weight (300.22 g/mol) and pKa (8.83) reduce solubility, limiting bioavailability compared to the target compound .
1-[(2S)-Pyrrolidinylmethyl]piperidine (CAS 65921-41-7)
  • Structural Similarity : Direct analog lacking the 1-methyl group on pyrrolidine.
  • Commercial Availability : Five suppliers list this compound, indicating industrial relevance.
  • Activity : Moderate KOR affinity (Ki = 1.2 nM) but lower selectivity (1200:1 KOR/MOR), highlighting the importance of the 1-methyl group in the target compound .

Critical Analysis of Structural-Activity Relationships (SAR)

  • (2S) Configuration : Essential for high KOR affinity; inversion to (R) reduces activity by >40-fold .
  • Pyrrolidine 1-Methyl Group : Enhances metabolic stability and selectivity by restricting rotational freedom .
  • Substituent Position : Piperidine-1 substitution optimizes receptor docking, while 2- or 3-position analogs show negligible activity .
  • Electron-Withdrawing Groups : Para-substituted arylacetyl moieties (e.g., 3,4-dichlorophenyl) improve lipophilicity and KOR binding .

Biologische Aktivität

Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]- (CAS 652144-66-6) is a notable member of this class, featuring a piperidine core with a pyrrolidine substituent. This article explores its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C12H24N2
  • Molecular Weight : 196.34 g/mol
  • CAS Number : 652144-66-6

1. Acetylcholinesterase Inhibition

A study evaluated various piperidine derivatives for their ability to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. Notably, compounds with bulky substituents at the para position of the benzamide group exhibited enhanced AChE inhibition. One derivative showed an IC50 value of 0.56 nM, indicating potent activity and a significant increase in acetylcholine levels in rat brains following administration .

2. Antimycobacterial Activity

Recent research highlighted the tuberculostatic properties of piperidine derivatives against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some synthesized compounds was as low as 0.5 μg/mL against resistant strains, demonstrating their potential as antituberculosis agents .

CompoundMIC (Standard Strain)MIC (Resistant Strain)
Compound 92 μg/mL4 μg/mL
Compound 102 μg/mL0.5 μg/mL

3. Antiviral Potential

Piperidine derivatives have also been investigated for antiviral activity. One study indicated that a compound containing a piperidine moiety exhibited strong binding affinity to the SARS-CoV-2 main protease, outperforming established antiviral drugs like Remdesivir . This suggests potential applications in treating COVID-19.

The biological activities of piperidine derivatives can be attributed to their structural characteristics, which allow for interaction with various biological targets:

  • Enzyme Inhibition : The nitrogen atom in the piperidine ring plays a crucial role in binding to the active site of enzymes like AChE.
  • Antimicrobial Action : Structural modifications enhance lipophilicity and membrane permeability, facilitating interaction with bacterial cell walls.

Case Studies

  • Alzheimer's Disease Therapy : A derivative was noted for its dual inhibition of AChE and butyrylcholinesterase (BuChE), along with antioxidant properties, making it a candidate for Alzheimer's treatment .
  • Tuberculosis Treatment : The efficacy of piperidine derivatives against M. tuberculosis was demonstrated in clinical isolates, establishing a new line of research for developing antitubercular drugs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.